molecular formula C10H14Cl3N B3165822 [(3,4-Dichlorophenyl)methyl](propyl)amine hydrochloride CAS No. 90389-21-2

[(3,4-Dichlorophenyl)methyl](propyl)amine hydrochloride

Cat. No. B3165822
CAS RN: 90389-21-2
M. Wt: 254.6 g/mol
InChI Key: JXPVVPBKNMIEQP-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)methyl](propyl)amine hydrochloride, also known as PCP or Angel Dust, is a dissociative anesthetic drug that was first synthesized in the 1950s. While it was initially used as a veterinary anesthetic, it has since been banned for human use due to its dangerous side effects. Despite this, PCP remains a popular drug of abuse and has been the subject of extensive scientific research.

Scientific Research Applications

HPLC Determination in Rat Plasma

(3,4-Dichlorophenyl)methylamine hydrochloride has been studied for its pharmacokinetic properties in rats. A method was established for its determination in rat plasma using high-performance liquid chromatography (HPLC), indicating its relevance in preclinical animal experiments (Bu Xiu, 2004).

Synthesis in Antidepressant Production

This compound is key in the synthesis of sertraline hydrochloride, an effective antidepressant. A novel industrial synthesis approach was developed, which is more advantageous than previous methods, demonstrating the compound's significance in pharmaceutical manufacturing (Krisztina Vukics, T. Fodor, J. Fischer, and Irén Fellegvári, Sándor Lévai, 2002).

Chemical Reactions and Ring Fission Studies

Research into chemical reactions involving (3,4-Dichlorophenyl)methylamine hydrochloride led to insights into ring fission and C–C bond cleavage reactions, demonstrating its utility in advanced organic chemistry studies (C. Jäger, C. Laggner, K. Mereiter, W. Holzer, 2002).

Tritium Labeling for Drug Metabolism Studies

The compound was synthesized in a tritium-labeled form suitable for drug metabolism and disposition studies, highlighting its application in the study of pharmacokinetics (John A. Hill, J. Wisowaty, 1990).

Potential Cytotoxic Agent Synthesis

It was used in the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential potent cytotoxic agents. This study provides insights into the compound's potential in the development of new cancer treatments (E. Mete, H. Gul, C. Kazaz, 2007).

In Vivo Effects on Neurotransmitter Uptake

The compound, specifically as LR5182, was studied for its in vivo effects on the inhibition of uptake into dopamine and norepinephrine neurons. This research is significant in understanding its potential neurological effects (R. Fuller, K. Perry, H. Snoddy, 1979).

Antibacterial and Antioxidant Activity

The compound was involved in the synthesis of various amines, which were then tested for their antibacterial and antioxidant properties. Some derivatives showed high antibacterial activity, suggesting potential applications in developing new antibiotics (Н. С. Арутюнян, Л. А. Акопян, Н. З. Акопян, Гюльнара Артаваздовна Геворгян, Грачя М. Степанян, Р. В. Пароникян, М. Г. Малакян, Р. Л. Агджоян, С. А. Баджинян, А. А. Шахатуни, 2012).

Antimalarial Activity

3,4-Dichlorophenyl derivatives exhibited antimalarial activity against Plasmodium berghei in mice, indicating its potential in antimalarial drug development (L. M. Werbel, E. Elslager, V. Chu, 1973).

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)10(12)6-8;/h3-4,6,13H,2,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVVPBKNMIEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,4-Dichlorophenyl)methyl](propyl)amine hydrochloride

CAS RN

90389-21-2
Record name Benzenemethanamine, 3,4-dichloro-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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